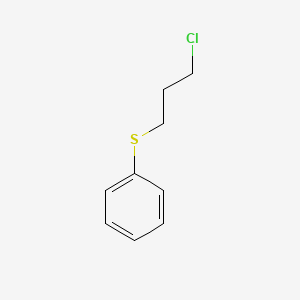

3-Chloropropyl phenyl sulfide

描述

Historical Context and Early Investigations of Alkyl Phenyl Sulfides and Related Halides

The study of alkyl phenyl sulfides and their halogenated derivatives is rooted in the broader history of organosulfur chemistry. wikipedia.org Early investigations into these compounds were often part of fundamental studies on the reactivity of thiols and the synthesis of sulfides. researchgate.net Sulfides, characterized by a C-S-C bond, are the sulfur analogs of ethers. britannica.com Their synthesis has been a cornerstone of organic chemistry, with methods like the alkylation of thiols being fundamental. wikipedia.org

The introduction of a halogen atom, as seen in 3-Chloropropyl phenyl sulfide (B99878), adds another layer of reactivity, making these compounds valuable intermediates in organic synthesis. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions. nih.gov Research from the mid to late 20th century began to explore the synthetic utility of such bifunctional compounds. For instance, early work demonstrated the cyclization of 3-chloropropyl phenyl sulfide to form cyclopropyl (B3062369) phenyl sulfide. oup.com This transformation highlighted the potential of halogenated alkyl phenyl sulfides in constructing cyclic systems.

Significance of the Phenyl Sulfide Moiety in Organic Synthesis and Medicinal Chemistry

The phenyl sulfide group is a significant structural motif in both organic synthesis and medicinal chemistry due to its versatile reactivity and the biological activity of its derivatives. nih.gov

In organic synthesis , the sulfide group can be easily oxidized to form sulfoxides and sulfones, which are themselves important functional groups. rsc.orgthieme-connect.com This stepwise oxidation allows for the fine-tuning of the electronic properties and reactivity of the molecule. rsc.org The phenyl sulfide moiety can also act as a "chemical chameleon"; for example, the sulfone group can be a good leaving group or can stabilize an adjacent carbanion, facilitating a variety of chemical transformations. thieme-connect.com Furthermore, the development of metal-catalyzed cross-coupling reactions has expanded the synthetic utility of aryl sulfides. nih.gov

In medicinal chemistry , sulfur-containing compounds are prevalent in a wide range of pharmaceuticals. nih.gov The sulfonamide group, derived from the oxidation of sulfides, is a key component in sulfa drugs, which have well-established antibacterial properties. nih.gov The lipophilicity and metabolic stability conferred by the phenyl sulfide group can be advantageous in drug design. Derivatives of phenyl sulfides have been investigated for various therapeutic applications, including their potential as hydrogen sulfide-releasing agents for pain management.

Overview of Research Trajectories for Halogenated Alkyl Phenyl Sulfides

Research involving halogenated alkyl phenyl sulfides, such as this compound, has followed several key trajectories:

Synthetic Intermediates: A primary focus has been their use as versatile building blocks in organic synthesis. The dual reactivity of the chloro and sulfide functionalities allows for sequential or one-pot reactions to construct more complex molecules. For example, this compound has been utilized in the synthesis of 1,2,3,4-tetrahydroquinolines, which are important intermediates for pharmaceuticals. scispace.com It has also been a precursor in the synthesis of cyclopropyl phenyl sulfides, which are valuable reagents for creating cyclobutane (B1203170) derivatives. oup.commdpi.com

Reaction Mechanism Studies: These compounds serve as model substrates for studying various reaction mechanisms. The desulfurative chlorination of alkyl phenyl sulfides using reagents like (dichloroiodo)benzene has been investigated, providing insights into nucleophilic chlorination reactions. nih.govacs.org Mechanistic studies have also explored the formation of sulfur ylides from the reaction of carbenes with sulfides. researchgate.net

Development of New Synthetic Methods: The unique reactivity of halogenated alkyl phenyl sulfides has spurred the development of novel synthetic methodologies. This includes new protocols for forming carbon-sulfur bonds and for carrying out selective oxidations of the sulfide to a sulfoxide (B87167) or sulfone. cardiff.ac.ukmdpi.com Research into flow chemistry has also utilized these compounds to develop more efficient and selective oxidation systems. cardiff.ac.uk

Exploration in Materials Science: The sulfone group, which can be derived from the oxidation of the sulfide, is a component of high-performance polymers like poly(phenylene sulfide sulfone) (PPSS). rsc.org Although not directly using this compound, this research highlights the broader interest in the structures accessible from alkyl phenyl sulfides.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11ClS | nih.govscbt.com |

| Molecular Weight | 186.70 g/mol | nih.govscbt.com |

| CAS Number | 4911-65-3 | nih.gov |

| IUPAC Name | 3-chloropropylsulfanylbenzene | nih.gov |

| Boiling Point | 117 °C (at 5 mmHg) | scispace.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source |

| Infrared (IR) | 1584 cm⁻¹ | scispace.com |

| ¹H-NMR (quintet) | 2.07 ppm (2H, J=7 Hz, –CH₂CH₂CH₂–) | scispace.com |

| ¹H-NMR (triplet) | 3.08 ppm (2H, J=7 Hz) | scispace.com |

| ¹³C-NMR | 29.9 (t), 31.5 (t), 60.9 (t), 125.8 (d), 128.7 (d), 128.9 (d), 136.1 (s) | scispace.com |

| Mass Spectrometry (LR-MS) | m/z: 168 (M⁺), 110 (base peak) | scispace.com |

Structure

3D Structure

属性

IUPAC Name |

3-chloropropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRLITLVSMPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296687 | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4911-65-3 | |

| Record name | 4911-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloropropyl Phenyl Sulfide

Classical Synthetic Approaches

Synthesis via Reaction of Thiophenoxide with Halogenated Propanols

A primary and widely utilized method for the synthesis of 3-chloropropyl phenyl sulfide (B99878) involves the reaction of a thiophenoxide salt with a halogenated propanol. In a typical procedure, sodium thiophenoxide is reacted with 3-chloro-1-propanol. This nucleophilic substitution reaction, where the thiophenoxide anion displaces the hydroxyl group of the alcohol, proceeds to form the desired sulfide.

Alternatively, the synthesis can commence from thiophenol and a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262). The reaction between 3-fluorobenzenethiol and 1-bromo-3-chloropropane is a documented example of this approach. The greater reactivity of the bromine atom allows for its selective displacement by the thiolate, leaving the chloro group intact on the propyl chain. This method offers a straightforward route to the target molecule.

Another variation involves the use of 3-chloropropyl phenyl sulfoxide (B87167) as a starting material. This compound can be reduced to 3-chloropropyl phenyl sulfide.

Preparation from 1,3-Bis(phenylthio)propanes and Butyllithium (B86547)

An interesting approach to synthesizing cyclic sulfides can be adapted for the preparation of related thioethers. The reaction of 1,3-bis(phenylthio)propane (B1581348) with butyllithium is known to produce cyclopropyl (B3062369) phenyl sulfide. oup.com This reaction proceeds through the formation of a carbanion intermediate. While the primary product of this specific reaction is a cyclized compound, modifications in the substrate or reaction conditions could potentially favor the formation of linear sulfides. For instance, the treatment of 1,3-bis(phenylthio)butane with butyllithium yields a mixture of products including 1-methylcyclopropyl phenyl sulfide and both cis- and trans-2-methylcyclopropyl phenyl sulfide. oup.com This demonstrates the influence of substituents on the reaction outcome.

Synthesis via Oxidative Chlorination of Hydroxypropyl Phenyl Sulfides

The oxidative chlorination of 3-hydroxypropyl phenyl sulfide presents another synthetic route. This reaction can yield 3-chloropropyl phenyl sulfones with high efficiency. researchgate.netacs.org The process involves the oxidation of the sulfide to a sulfoxide, followed by chlorination. It has been noted that the hydroxyl group of the starting material is directly involved in the formation of the sulfonyl group. researchgate.net By controlling the reaction conditions, for example through the use of catalysts like iron(III) chloride, the reaction can be halted at the sulfoxide stage. researchgate.net Further reaction with a chlorinating agent can then introduce the chlorine atom.

Advanced and Novel Synthetic Strategies

One-Pot Thiol-Free Methods for Sulfide Synthesis

In a move towards more efficient and streamlined synthetic processes, one-pot, thiol-free methods for the synthesis of sulfides have been developed. rsc.orgnih.gov These methods avoid the direct use of odorous thiols. One such approach utilizes benzyl (B1604629) bromides as starting materials in the presence of potassium thioacetate (B1230152) and an oxidizing agent like Oxone®. rsc.orgnih.gov This method is notable for its compatibility with a range of functional groups and its ability to produce sulfides in good yields under green conditions, without the need for a metal catalyst. rsc.orgnih.gov This strategy offers a more environmentally friendly and less hazardous alternative to traditional methods.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. semanticscholar.org These approaches prioritize the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient processes. In the context of sulfide synthesis, green approaches include the use of catalysts that can be easily recovered and reused, and the development of solvent-free or aqueous reaction conditions. rsc.orgsemanticscholar.org For instance, the aforementioned one-pot, thiol-free synthesis is considered a green method due to its use of readily available and low-cost reagents and the avoidance of toxic metal catalysts. rsc.orgnih.gov The oxidative coupling of thiols to form disulfides has been achieved in ethyl lactate, a biodegradable and non-toxic solvent, without the need for a catalyst. While this produces disulfides, it highlights the potential for using green solvents in related sulfide syntheses.

Catalytic Methods for C-S Bond Formation

The formation of the thioether linkage in this compound is a critical step in its synthesis, often accomplished through catalytic C-S bond formation. Transition metal-catalyzed cross-coupling reactions represent a significant advancement over traditional methods, which can be limited by harsh conditions or catalyst poisoning. rsc.org

A specific and effective method for synthesizing aryl 3-chloropropyl sulfides involves phase-transfer catalysis. In this approach, thiophenol is reacted with 1,3-dichloropropane (B93676) in the presence of sodium hydroxide (B78521) (NaOH) and a catalytic amount of a phase-transfer agent such as tetrabutylammonium (B224687) chloride (NBu4Cl). ysu.am This method facilitates the reaction between the aqueous phase containing the thiolate anion and the organic phase containing the alkyl halide.

Another route involves the reaction of a thiophenol with an appropriate halo-propane derivative, such as 1-bromo-3-chloropropane. ysu.am While many modern methods focus on advanced transition metal catalysts like palladium and copper for C-S bond formation rsc.orgmdpi.com, the synthesis of simpler alkyl aryl sulfides like this compound often relies on these robust and scalable nucleophilic substitution reactions. Recently, electrochemical methods using abundant precursors like CO2 and SO32- on copper-based catalysts have also been explored for forming C-S bonds, pointing towards greener synthetic routes in the future. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Thiophenol | 1,3-Dichloropropane | NaOH, NBu4Cl (Phase Transfer) | This compound | ysu.am |

| 2-Mercaptopyridine (B119420) | 1-Bromo-3-chloropropane | KOH in ethanol (B145695) | 3-Chloropropyl 2-pyridyl sulfide | ysu.am |

Regioselective and Enantioselective Synthesis Pathways

Regioselectivity in the synthesis of this compound is crucial to ensure the desired connectivity and avoid side products. When using 1,3-dihalopropanes, a common issue is the formation of the double substitution product, 1,3-bis(phenylthio)propane. The choice of leaving group and reaction conditions can control this. For instance, the reaction between 2-mercaptopyridine and 1,3-dichloropropane was found to be nonselective, yielding significant amounts of the bis-sulfide. ysu.am However, using a mixed dihalide like 1-bromo-3-chloropropane in the presence of potassium hydroxide in ethanol allows for the selective synthesis of the desired monosubstituted sulfide. ysu.am The higher reactivity of the bromide compared to the chloride allows the reaction to be controlled more effectively.

Enantioselective synthesis focuses on producing a specific stereoisomer. For this compound itself, the molecule is achiral. However, its oxidized derivative, the sulfoxide, possesses a chiral center at the sulfur atom. Direct asymmetric oxidation of this compound to obtain a single enantiomer of the sulfoxide has proven challenging, with low enantiomeric excess (ee <15%) reported in some attempts. ysu.am

A highly successful approach to achieving enantioselectivity involves biocatalysis. The biotransformation of para-substituted phenyl 3-chloropropyl sulfides using specific microorganisms can produce the corresponding sulfoxides with high enantiopurity. tandfonline.com For example:

Mortierella isabellina oxidizes the sulfide to the (R)-sulfoxide . tandfonline.com

Helminthosporium species or Acinetobacter calcoaceticus yield the (S)-sulfoxide . tandfonline.com

In several cases, enantiopure materials were successfully obtained through the crystallization of these biotransformation products, which are valuable as chiral starting materials for other syntheses. tandfonline.com

| Substrate | Biocatalyst | Product Stereochemistry | Reference |

|---|---|---|---|

| Phenyl 3-chloropropyl sulfide | Mortierella isabellina ATCC 42613 | (R)-3-Chloropropyl phenyl sulfoxide | tandfonline.com |

| Phenyl 3-chloropropyl sulfide | Helminthosporium species NRRL 4671 | (S)-3-Chloropropyl phenyl sulfoxide | tandfonline.com |

| Phenyl 3-chloropropyl sulfide | Acinetobacter calcoaceticus NCIMB 9871 | (S)-3-Chloropropyl phenyl sulfoxide | tandfonline.com |

Intermediate Formation and Derivatization Routes

This compound serves as a versatile precursor for a range of other sulfur-containing molecules through oxidation, cyclization, and substitution reactions.

Synthesis of 3-Chloropropyl Phenyl Sulfoxide from this compound

The oxidation of the sulfide to the corresponding sulfoxide is a common and important transformation. This can be achieved using various chemical oxidants. A simple method utilizes a two-phase aqueous potassium bicarbonate (KHCO3) and dichloromethane (B109758) (CH2Cl2) system with bromine as the oxidant. ysu.am Alternatively, sodium periodate (B1199274) (NaIO4) in a methanol-water mixture effectively converts the sulfide to the sulfoxide. researchgate.net The resulting 3-chloropropyl phenyl sulfoxide is noted to be an intermediate that can slowly disproportionate back to the sulfide and the corresponding sulfone. researchgate.net

Hydrogen peroxide (H2O2) is an environmentally benign oxidant, and its use has been explored extensively. sci-hub.se Dialkyl and alkyl aryl sulfides can be cleanly oxidized to sulfoxides using aqueous H2O2, sometimes without the need for a catalyst. sci-hub.se For more controlled or challenging oxidations, catalyst systems are employed. Tantalum carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfoxides with 30% H2O2. organic-chemistry.org As mentioned previously, biocatalytic oxidation provides an excellent route to enantiomerically pure sulfoxides. tandfonline.com

| Oxidant | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|

| Bromine (Br₂) | KHCO₃/CH₂Cl₂ (two-phase) | Good for aryl 3-chloropropyl sulfides | ysu.am |

| Sodium Periodate (NaIO₄) | Methanol/Water | Effective, product may disproportionate | researchgate.net |

| Hydrogen Peroxide (30% H₂O₂) | Tantalum Carbide (TaC) | High yield for sulfoxides | organic-chemistry.org |

| Hydrogen Peroxide (30% H₂O₂) | None (for alkyl aryl sulfides) | Clean oxidation to sulfoxides | sci-hub.se |

Conversion to Sulfones and Other Sulfur-Containing Functional Groups

Further oxidation of this compound or its sulfoxide derivative yields the corresponding sulfone, 3-chloropropyl phenyl sulfone. cdnsciencepub.comacs.org Sulfones are valuable synthetic intermediates due to their ability to stabilize adjacent carbanions.

A highly efficient and clean method for this transformation is the use of 30% hydrogen peroxide with a tungsten-based catalyst system, often comprising sodium tungstate (B81510) (Na2WO4), phenylphosphonic acid, and a phase-transfer catalyst. sci-hub.se This system is highly selective for oxidizing sulfides and sulfoxides to sulfones, leaving other potentially reactive functional groups like alcohols or olefins intact. sci-hub.se Other reagents, such as m-chloroperoxybenzoic acid (m-CPBA), are also effective for converting sulfides into sulfones. researchgate.net Biocatalytic methods, using specific strains of fungi like Aspergillus ochraceus, have also been developed for the complete oxidation of sulfides to sulfones. orientjchem.org

Beyond sulfones, the sulfoxide can be converted into other functional groups. For example, 3-chloropropyl phenyl sulfoxide reacts with sodium trithiocarbonate (B1256668) to produce 3-mercaptopropyl phenyl sulfoxide. researchgate.net

| Substrate | Oxidant/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxypropyl phenyl sulfide/sulfoxide | Oxidative Chlorination | - | 3-Chloropropyl phenyl sulfone | cdnsciencepub.com |

| Unsymmetrical sulfides | m-CPBA | Ice-bath to room temp. | Corresponding sulfones | researchgate.net |

| Aromatic/Aliphatic Sulfides | 30% H₂O₂ | Na₂WO₄, Phenylphosphonic acid, PTC | Corresponding sulfones | sci-hub.se |

| Various Sulfides | - | Aspergillus ochraceus MTCC 5245 (Biocatalyst) | Corresponding sulfones | orientjchem.org |

Cyclization Reactions Involving this compound Precursors

The 3-chloropropyl chain in this compound and its derivatives is well-suited for intramolecular cyclization reactions to form three- and five-membered rings.

A straightforward cyclization involves treating this compound with a strong base, such as in liquid ammonia, to induce an intramolecular substitution (an α,γ-dehydrohalogenation), yielding cyclopropyl phenyl sulfide. oup.comoup.com

The sulfoxide derivative is also a valuable precursor for cyclizations. The carbanion of 3-chloropropyl phenyl sulfoxide, generated by a strong base like potassium t-butoxide, can react with aldehydes in an aldol-type addition. ysu.am The resulting alkoxide intermediate then undergoes a subsequent intramolecular 1,5-substitution to produce 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. ysu.am Similarly, intramolecular reactions of sulfone-stabilized carbanions with peroxides can lead to the synthesis of sulfonyl-substituted tetrahydrofurans. acs.org

Macrocyclic ligands can also be synthesized. For instance, the reaction between bis(3-chloropropyl) sulfoxide and bis(2-mercaptoethyl)phenylphosphine in the presence of caesium carbonate yields a 14-membered macrocyclic ligand containing phosphorus, sulfur, and sulfoxide donor sets. rsc.org

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | Strong base (e.g., in liquid NH₃) | Cyclopropyl phenyl sulfide | oup.com |

| 3-Chloropropyl phenyl sulfoxide | t-BuOK, Aldehyde (e.g., Benzaldehyde) | 2,3-Disubstituted tetrahydrofuran (B95107) | ysu.am |

| Bis(3-chloropropyl) sulfoxide | Bis(2-mercaptoethyl)phenylphosphine, Cs₂CO₃ | 14-membered P,S₂,SO-macrocycle | rsc.org |

Preparation of Organosilane Derivatives with 3-Chloropropyl Groups

The chloro- functional group on the propyl chain is a key handle for derivatization, including the introduction of silicon-containing moieties. While reactions often start with a chloropropyl-functionalized silane, the chemistry demonstrates the utility of this functional group combination.

The compound (3-chloropropyl)triethoxysilane (B1211364) (CPTES) is a commercially available and widely used precursor for creating organosilane derivatives. mdpi.comgoogle.com CPTES can be immobilized onto silica (B1680970) surfaces to create functionalized materials. tubitak.gov.trresearchgate.net For example, silica-coated magnetic nanoparticles can be functionalized with CPTES, and this platform can then be used to support catalysts. tubitak.gov.tr

Furthermore, the chlorine atom in CPTES can be displaced by nucleophiles to create more complex organosilanes. A process for preparing sulfur-containing organosilicon compounds, useful as coupling agents in rubber, involves reacting an ethanol solution of sodium ethoxide and elemental sulfur with chloropropyltriethoxysilane. google.com This reaction forms bis(triethoxysilylpropyl)polysulfides, demonstrating a direct link between the 3-chloropropyl group, a sulfur source, and a silane. google.com

| Precursor | Reagents | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| (3-chloropropyl)triethoxysilane (CPTES) | Sodium ethoxide, Elemental sulfur | bis(triethoxysilylpropyl)polysulfide | Coupling agents in vulcanizable rubbers | google.com |

| (3-chloropropyl)triethoxysilane (CPTES) | Silica-coated magnetic nanoparticles | Functionalized nanoparticles | Support for heterogeneous catalysts | tubitak.gov.tr |

| (3-chloropropyl)triethoxysilane (CPTES) | Sodium silicate (B1173343) (from rice husk ash) | Functionalized silica | Organo-silica complex via sol-gel | researchgate.net |

| (3-chloropropyl)triethoxysilane (CPTES) | Sodium selenide | bis[3-(triethoxysilyl)propyl]diselenide | Diselenide-bond-containing organoalkoxysilane | mdpi.com |

Reactivity and Reaction Mechanisms of 3 Chloropropyl Phenyl Sulfide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Chloropropyl phenyl sulfide (B99878) are mechanistically distinct from those of simple alkyl chlorides due to the presence of the sulfur atom. The phenylthio group plays a crucial role in determining the rate and stereochemistry of the substitution at the carbon atom bonded to chlorine.

Kinetic studies reveal that the position of a halide atom relative to a sulfide group dramatically affects its reactivity. The reactivity of a chlorine atom in the γ-position, as seen in 3-chloropropyl phenyl sulfide, is significantly enhanced compared to its analogue with the chlorine in the β-position or in a simple alkyl chain like 1-chloropropane. This rate enhancement is attributed to a phenomenon known as neighboring group participation or anchimeric assistance.

Table 1: Relative Rates of Solvolysis

| Compound | Relative Rate | Position of Chlorine |

|---|---|---|

| 1-Chloropropane | 1 | - |

| 2-Chloroethyl phenyl sulfide | ~10 | β |

| This compound | ~3,000 | γ |

Note: Data are representative and illustrate the general principle of anchimeric assistance.

The phenylthio group profoundly accelerates the displacement of the chlorine atom through anchimeric assistance. The reaction does not proceed via a simple direct SN2 attack by an external nucleophile. Instead, the reaction follows a two-step mechanism:

Intramolecular Attack: The sulfur atom attacks the γ-carbon, leading to the formation of a strained, three-membered cyclic sulfonium (B1226848) ion (an episulfonium ion intermediate) and the expulsion of the chloride ion. This is typically the rate-determining step.

Nucleophilic Opening: An external nucleophile then attacks one of the carbon atoms of the cyclic intermediate, opening the ring. This attack usually occurs at the less sterically hindered carbon, leading to the final substitution product.

This mechanistic pathway not only explains the enhanced reaction rate but also has stereochemical implications, often resulting in retention of configuration at the reaction center if it is chiral. The presence of the phenyl group can modulate the electron density on the sulfur, but the primary effect remains the powerful neighboring group participation of the divalent sulfur atom.

The inherent reactivity of this compound, driven by neighboring group participation, can be harnessed to synthesize various cyclic compounds. Under specific conditions, the transient cyclic intermediate can be converted into a stable product rather than being intercepted by an external nucleophile.

The treatment of this compound with a strong base can lead to the formation of cyclopropyl (B3062369) phenyl sulfide. beilstein-journals.orgnih.gov This reaction is a type of intramolecular alkylation. The mechanism is thought to proceed via the formation of the intermediate cyclic sulfonium salt, followed by the abstraction of a proton from the carbon atom adjacent (alpha) to the sulfur atom. The resulting ylide then collapses to form the stable cyclopropane (B1198618) ring. beilstein-journals.org

Table 2: Conditions for Cyclopropyl Phenyl Sulfide Synthesis

| Starting Material | Base | Solvent | Product |

|---|

Intramolecular cyclization can also yield four-membered rings. Direct intramolecular SN2 displacement of the chloride by the sulfur atom results in the formation of a thietanium salt, which upon neutralization yields thietane.

Furthermore, if this compound is first oxidized, the resulting 3-chloropropyl phenyl sulfone exhibits different reactivity. The powerful electron-withdrawing sulfone group acidifies the protons on the α-carbon. Treatment with a base can generate a carbanion at this position, which then undergoes an intramolecular nucleophilic substitution to displace the chloride, forming a stable five-membered cyclic sulfone, thiophene-1,1-dioxide. mdpi.com Oxidation can also be performed after the formation of a cyclic sulfide. organic-chemistry.org

While this compound is not a direct precursor for the one-step synthesis of thiophenes and pyrroles, it serves as a valuable building block for creating more complex intermediates that can undergo heterocyclization. mdpi.comnih.gov For instance, it can be used as an alkylating agent to introduce the 3-(phenylthio)propyl group onto a molecule that contains the other necessary atoms and functional groups for a subsequent ring-closing reaction to form the thiophene (B33073) or pyrrole (B145914) ring system. mdpi.comksu.edu.sa The synthesis often involves the construction of a 1,4-dicarbonyl compound or a related precursor, which can then be cyclized with a sulfur source (for thiophenes) or an amine (for pyrroles). ksu.edu.sa

Intramolecular Cyclization Reactions

Oxidation and Reduction Pathways

The sulfur atom in this compound is susceptible to both oxidation and reduction, leading to the formation of sulfoxides and sulfones, or cleavage of the carbon-sulfur bond, respectively.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-studied transformation. The selectivity of these oxidations is highly dependent on the choice of oxidant and the reaction conditions.

Hydrogen Peroxide (H₂O₂) : Hydrogen peroxide is a "green" and readily available oxidant for the conversion of sulfides to sulfoxides. nih.gov The selectivity for the sulfoxide (B87167) over the sulfone can often be achieved by careful control of the stoichiometry of H₂O₂ and the reaction temperature. In a transition-metal-free system using glacial acetic acid as the solvent, various organic sulfides have been selectively oxidized to their corresponding sulfoxides in high yields (90-99%). nih.gov For the oxidation of methyl phenyl sulfide, a model substrate, the reaction proceeds to completion faster at elevated temperatures. nih.gov However, to avoid overoxidation to the sulfone, the reaction is typically carried out at room temperature. nih.gov The use of a catalyst, such as a dendritic phosphomolybdate hybrid, can allow for selective oxidation to either the sulfoxide or the sulfone by adjusting the amount of H₂O₂ and the temperature. For sulfoxide formation, the reaction can be carried out at 30 °C, while higher temperatures (40 °C) and a larger excess of H₂O₂ favor the formation of the sulfone. mdpi.com Catalytic systems employing selenium-containing dinuclear peroxotungstate have also shown high efficiency in converting sulfides to sulfoxides or sulfones with one or two equivalents of H₂O₂, respectively. rsc.org

m-Chloroperoxybenzoic Acid (m-CPBA) : m-CPBA is another common oxidant for sulfides. The selectivity between the sulfoxide and sulfone can be controlled by the stoichiometry of the reagent. Using approximately one equivalent of m-CPBA generally favors the formation of the sulfoxide, while two or more equivalents lead to the sulfone. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature.

The table below summarizes typical conditions for the selective oxidation of sulfides.

| Oxidant | Catalyst/Solvent | Temperature (°C) | Product Selectivity |

| H₂O₂ | Glacial Acetic Acid | Room Temperature | Sulfoxide nih.gov |

| H₂O₂ | Dendritic Phosphomolybdate | 30 | Sulfoxide mdpi.com |

| H₂O₂ | Dendritic Phosphomolybdate | 40 | Sulfone mdpi.com |

| m-CPBA | Dichloromethane | 0 - Room Temp | Sulfoxide (1 equiv) / Sulfone (>2 equiv) |

Reductive lithiation of alkyl phenyl sulfides offers a method for the cleavage of the carbon-sulfur bond, generating an organolithium species. This reaction is typically carried out using lithium metal in the presence of an aromatic electron carrier, such as naphthalene (B1677914) (forming lithium naphthalenide) or 4,4′-di-tert-butylbiphenyl (DTBB). core.ac.uk The process involves the transfer of an electron from the aromatic radical-anion to the sulfide, leading to the cleavage of the C–S bond. core.ac.uk

There are two primary methods for reductive lithiation: the conventional method using a stoichiometric amount of a preformed aromatic radical-anion, and a catalytic method that uses a large excess of lithium metal with a catalytic amount of the aromatic compound. core.ac.uk While the catalytic method has gained popularity, it can be slower than using a preformed radical-anion at a given temperature. core.ac.uk

Studies on the reductive lithiation of alkyl phenyl thioethers have shown that steric effects can influence the reaction rate. For instance, when using a preformed radical-anion, tert-butyl phenyl sulfide cleaves faster than methyl phenyl sulfide. nih.gov However, in the absence of an electron-transfer agent, using lithium dispersion, the trend is reversed, with the smaller alkyl group leading to a faster reaction. This is attributed to reduced steric repulsion between the alkyl group and the surface of the lithium metal. nih.gov

For this compound, reductive lithiation would be expected to cleave the C(propyl)–S bond to generate 3-chloropropyllithium and lithium thiophenoxide. The presence of the chloro group on the propyl chain could potentially influence the reaction pathway, for example, through intramolecular reactions of the resulting organolithium species.

Rearrangement and Isomerization Processes

While less common than oxidation or reduction, this compound has the structural potential for rearrangement and isomerization reactions under specific, often forcing, conditions.

1,3-Sulfur shifts are a class of rearrangements that are relatively rare compared to their oxygen analogues. researchgate.net These shifts typically occur in allylic sulfide systems and can proceed through various mechanisms depending on the substrate and reaction conditions. researchgate.net Proposed mechanisms include radical-chain, ion-pair, dipolar, and symmetry-forbidden 1,3-sigmatropic pathways. researchgate.net For substituted allyl phenyl sulfides, thermal and photochemical isca.meias.ac.in phenylthio shifts are suggested to occur via a radical chain mechanism, while acid-catalyzed rearrangements may proceed through an allyl cation intermediate.

For a saturated system like this compound, a direct 1,3-sulfur shift is not a facile process. Such rearrangements are more commonly associated with unsaturated systems that can stabilize the intermediates involved in the mechanistic pathways. Therefore, this type of rearrangement is not expected to be a significant reaction pathway for this compound under typical laboratory conditions.

Intramolecular alkyl migrations in thioethers are not common reactions. However, under certain conditions, such as in the presence of strong bases or upon photolysis, rearrangements can occur. For example, intramolecular cyclization of related compounds, such as N-aryl-3-phenylprop-2-ynamides, can lead to the formation of new heterocyclic structures. researchgate.net In the case of this compound, the presence of the terminal chloro group could potentially lead to intramolecular cyclization via nucleophilic attack by the sulfur atom to form a cyclic sulfonium salt, which could then undergo further reactions. However, this is distinct from a direct intramolecular alkyl migration. The propensity for hydride or alkyl shifts is generally considered in the context of carbocation rearrangements, with hydride shifts being more common than alkyl shifts. quora.combyjus.commasterorganicchemistry.com The stability of the resulting carbocation is the primary driving force for such rearrangements. quora.combyjus.commasterorganicchemistry.com

Reaction Kinetics and Thermodynamics

The kinetics of the oxidation of organic sulfides have been the subject of numerous studies, providing insight into the factors that govern their reactivity.

The oxidation of various aryl methyl and alkyl phenyl sulfides has been shown to follow second-order kinetics, being first order in both the oxidant and the sulfide. isca.meias.ac.inias.ac.innih.gov The reaction rate is influenced by the electronic properties of the substituents on both the aryl ring and the alkyl group.

Electron-donating groups on the phenyl ring increase the rate of oxidation, as evidenced by a negative Hammett reaction constant (ρ). ias.ac.in This indicates that the sulfur atom acts as a nucleophile, and the transition state has an electron-deficient sulfur center. ias.ac.inias.ac.in Conversely, electron-withdrawing groups on the phenyl ring decrease the reaction rate. isca.me

The nature of the alkyl group also affects the reaction rate. For the oxidation of alkyl phenyl sulfides, electron-donating alkyl groups increase the rate of reaction. ias.ac.in Steric effects of the alkyl group appear to play a minor role in the reaction rate. ias.ac.inias.ac.in

The table below presents kinetic data for the oxidation of various sulfides, illustrating the influence of substituents on the reaction rate.

| Sulfide | Oxidant | Solvent | Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) | Temperature (°C) |

| Methyl Phenyl Sulfide | N-Chlorosuccinimide | Acetonitrile-Water | - | - |

| p-Methoxyphenyl Methyl Sulfide | Butyltriphenylphosphonium Dichromate | - | - | - |

| p-Nitrophenyl Methyl Sulfide | Butyltriphenylphosphonium Dichromate | - | - | - |

| Ethyl Phenyl Sulfide | 2,2′-Bipyridinium Chlorochromate | - | - | - |

| Isopropyl Phenyl Sulfide | 2,2′-Bipyridinium Chlorochromate | - | - | - |

Thermodynamic parameters, such as the activation energy, have been determined for the oxidation of various sulfides. researchgate.net These studies provide further evidence for the proposed mechanistic pathways, often involving an electrophilic attack of the oxidant on the sulfur atom.

Temperature Coefficients and Activation Parameters

The rate of a chemical reaction is highly dependent on temperature. This relationship is quantified by the temperature coefficient, which describes how the reaction rate changes with a change in temperature. Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insights into the reaction mechanism and the structure of the transition state.

SN2 reactions are typically characterized by a significant dependence of the reaction rate on temperature. libretexts.org The activation energy for such reactions represents the minimum energy required for the reacting molecules to overcome the energy barrier and form a transition state. libretexts.org

Illustrative Activation Parameters for a Typical SN2 Reaction:

The following table provides illustrative activation parameters for a representative SN2 reaction of a primary alkyl chloride. It is important to note that these are not experimental values for this compound but are provided to illustrate the typical range and significance of these parameters.

| Activation Parameter | Illustrative Value | Significance |

| Activation Energy (Ea) | 70 - 100 kJ/mol | Energy barrier for the reaction. |

| Enthalpy of Activation (ΔH‡) | 65 - 95 kJ/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -50 to -100 J/mol·K | The change in disorder in going from reactants to the transition state. A negative value indicates a more ordered transition state, which is characteristic of bimolecular reactions like SN2. researchgate.net |

This table is for illustrative purposes and does not represent experimental data for this compound.

Thermodynamic Stability of Reaction Products

In a typical nucleophilic substitution reaction of this compound, the chlorine atom is replaced by a nucleophile. The thermodynamic stability of the resulting product will depend on the strength of the newly formed bond compared to the carbon-chlorine bond that is broken.

For example, in the reaction with a nucleophile (Nu⁻):

C₆H₅S(CH₂)₃Cl + Nu⁻ → C₆H₅S(CH₂)₃Nu + Cl⁻

The equilibrium position of this reaction is determined by the relative stabilities of the reactants and products. If the C-Nu bond is significantly stronger than the C-Cl bond, the product will be thermodynamically more stable, and the reaction will favor product formation.

Illustrative Thermodynamic Data for a Nucleophilic Substitution Reaction:

The following table presents hypothetical thermodynamic data for a generic nucleophilic substitution reaction to illustrate the principles of product stability. These values are not specific to reactions of this compound.

| Thermodynamic Parameter | Illustrative Value | Implication for Product Stability |

| Enthalpy of Reaction (ΔH) | -40 to -80 kJ/mol | A negative value indicates an exothermic reaction, where the products are at a lower energy level than the reactants, contributing to their stability. |

| Entropy of Reaction (ΔS) | ~ 0 J/mol·K | For many substitution reactions, the change in the number of species is minimal, leading to a small change in entropy. |

| Gibbs Free Energy (ΔG) | Negative | A negative ΔG signifies that the reaction is spontaneous and the products are thermodynamically more stable than the reactants. |

This table contains illustrative data and does not reflect experimentally determined values for reactions of this compound.

The stability of the leaving group is also a key factor. The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl), and it is stable in solution. This contributes to the thermodynamic favorability of nucleophilic substitution reactions at the chloropropyl group. uci.eduuci.edu

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The trifunctional nature of 3-chloropropyl phenyl sulfide (B99878), with reactive sites at the chloro group, the sulfur atom, and the aromatic ring, makes it an ideal starting material for the synthesis of a variety of complex organic molecules.

Synthesis of Cyclic Ethers via Intramolecular Radical Reactions

While direct intramolecular peroxide reactions involving 3-chloropropyl phenyl sulfide are not extensively documented, the analogous 3-(phenylthio)propan-1-ol can be a precursor to cyclic ethers through intramolecular radical cyclization. nih.govwikipedia.orgthieme-connect.de The synthesis of tetrahydrofuran (B95107) derivatives is a common outcome of such reactions. nih.govresearchgate.netorganic-chemistry.orgchemistryviews.org The general strategy involves the generation of a radical at the carbon bearing the phenylthio group, which then undergoes an intramolecular addition to a suitably positioned radical acceptor. In a hypothetical pathway, this compound could be converted to 3-(phenylthio)propan-1-ol, which upon radical generation, could cyclize to form a tetrahydrofuran ring system.

| Reactant | Reaction Type | Product | Key Features |

| 3-(Phenylthio)propan-1-ol | Intramolecular Radical Cyclization | Tetrahydrofuran derivatives | Formation of a five-membered cyclic ether. nih.govresearchgate.netorganic-chemistry.orgchemistryviews.org |

Intermediate in the Synthesis of Piperazidine Drug Precursors

The piperazine (B1678402) moiety is a crucial scaffold in a vast number of pharmaceuticals. nih.gov The synthesis of N-alkylated piperazine derivatives is a key step in the development of many drugs. nih.gov this compound can serve as an effective alkylating agent for the introduction of a 3-(phenylthio)propyl group onto a piperazine nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the electrophilic carbon attached to the chlorine atom in this compound. nih.gov This approach is utilized in the synthesis of precursors for various piperazidine-based drugs. A notable example is the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, an intermediate for antidepressant agents, which is synthesized by alkylating 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane (B140262), a compound structurally related to this compound. google.comglobalresearchonline.net

| Reactants | Reaction Type | Product | Significance |

| Piperazine derivative, this compound | N-alkylation | N-(3-(Phenylthio)propyl)piperazine derivative | Precursor for various piperazidine-based pharmaceuticals. nih.gov |

| 1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropane | N-alkylation | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Intermediate in the synthesis of antidepressant drugs. google.comglobalresearchonline.net |

Precursor for Sulfonated Organic Materials

Sulfonated polymers are of significant interest for applications such as proton exchange membranes in fuel cells. Poly(arylene thioether)s are a class of polymers that can be sulfonated to impart ion-exchange properties. researchgate.net One synthetic strategy involves the post-sulfonation of a pre-formed polymer. researchgate.net In this context, this compound could potentially be used as a comonomer in the synthesis of a poly(thioether). The resulting polymer, containing phenylthio groups, could then be subjected to sulfonation using reagents like chlorosulfonic acid to introduce sulfonic acid functionalities. researchgate.net Another approach is the direct polymerization of sulfonated monomers. researchgate.net

| Precursor/Monomer | Polymerization Method | Post-Modification | Resulting Material | Application |

| This compound (hypothetical) | Polycondensation | Sulfonation | Sulfonated poly(thioether) | Proton exchange membranes. researchgate.net |

| Dihalogenated aromatic compounds and dithiols | Polycondensation | Sulfonation | Sulfonated poly(arylene thioether)s | Vanadium redox flow battery applications. researchgate.net |

Role in the Synthesis of Aromatichecin Analogues

Aromatichecin and its analogues are a class of compounds that have been investigated for their biological activities. The synthesis of these complex molecules often requires a retrosynthetic approach to identify suitable starting materials and key bond-forming reactions. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com While direct evidence for the use of this compound in the synthesis of Aromatichecin analogues is not prominent in the literature, its structural features suggest a potential role. The phenylthio group can be used to direct ortho-metalation, allowing for the introduction of substituents on the aromatic ring. uwindsor.ca The chloropropyl chain can be modified to introduce other functional groups or to participate in cyclization reactions. The synthesis of complex heterocyclic systems often relies on building blocks that can undergo a series of transformations to construct the final molecular architecture. nih.govresearchgate.net

Reagent in Functional Group Transformations

Beyond its role as a structural component, this compound is also a valuable reagent for effecting specific functional group transformations, primarily through the generation of carbanionic species.

Generation of Carbanions and Their Subsequent Reactions

The protons on the carbon atom adjacent (alpha) to the sulfur atom in a thioether are acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a carbanion. uwindsor.ca In the case of this compound, deprotonation would likely occur at the carbon alpha to the phenylthio group, generating a nucleophilic carbanion. This carbanion can then react with a wide range of electrophiles in carbon-carbon bond-forming reactions. nih.govmdpi.com

The resulting 3-(phenylthio)propyl anion is a versatile nucleophile that can participate in reactions with various electrophiles, as detailed in the table below.

| Carbanion Precursor | Base | Generated Carbanion | Electrophile | Product |

| This compound | n-BuLi or LDA | 3-(Phenylthio)propyl anion | Aldehydes/Ketones | β-Hydroxy thioethers |

| This compound | n-BuLi or LDA | 3-(Phenylthio)propyl anion | Alkyl halides | Alkylated thioethers |

| This compound | n-BuLi or LDA | 3-(Phenylthio)propyl anion | Epoxides | γ-Hydroxy thioethers |

| This compound | n-BuLi or LDA | 3-(Phenylthio)propyl anion | Carbon dioxide (CO2) | Carboxylic acids |

These reactions highlight the utility of this compound as a precursor to a potent nucleophile, enabling the construction of more complex molecules through the formation of new carbon-carbon bonds. The phenylthio group in the product can be retained as a functional handle for further transformations or removed under reductive conditions.

Preparation of Cyclobutanones and Cyclobutenes from Derived Intermediates

The synthesis of four-membered carbocyclic rings, such as cyclobutanones and cyclobutenes, from acyclic precursors is a cornerstone of modern organic synthesis. While direct cyclization of this compound is not a standard method, its derivatives serve as key intermediates in multi-step sequences leading to these strained ring systems. A common strategy involves the initial formation of a cyclopropane (B1198618) ring, which can then undergo a ring-expansion reaction to yield the desired cyclobutanone (B123998).

One plausible pathway begins with the conversion of this compound into a suitable cyclopropanation precursor. For instance, deprotonation at the carbon alpha to the sulfur atom, followed by an intramolecular nucleophilic substitution of the chloride, can generate 1-(phenylthio)cyclopropane. This cyclopropyl (B3062369) intermediate can then be functionalized to induce a rearrangement. For example, introduction of a carbonyl group adjacent to the cyclopropane ring, followed by acid-catalyzed rearrangement, can facilitate the expansion of the three-membered ring to a more stable four-membered cyclobutanone core.

Furthermore, intermediates derived from this compound are instrumental in the synthesis of substituted cyclobutenes. Phenylthio-substituted cyclobutene (B1205218) derivatives have been synthesized through pathways that could originate from precursors like this compound. These methods often involve creating a more complex acyclic chain that incorporates the 3-(phenylthio)propyl unit, followed by a cyclization and elimination sequence to form the cyclobutene double bond.

Table 1: Plausible Reaction Scheme for Cyclobutanone Synthesis

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Strong Base (e.g., n-BuLi) | 1-(Phenylthio)cyclopropane | Intramolecular Cyclization |

| 2 | 1-(Phenylthio)cyclopropane | Acylating Agent | 1-Acyl-1-(phenylthio)cyclopropane | Acylation |

| 3 | 1-Acyl-1-(phenylthio)cyclopropane | Acid Catalyst (e.g., H₃O⁺) | 2-(Phenylthio)cyclobutanone | Ring Expansion |

Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers

The synthesis of cyclic ethers bearing electron-withdrawing groups at the α-position, such as cyano or sulfonyl groups, is of significant interest due to their utility as synthetic intermediates. While direct conversion is not reported, this compound can serve as a scaffold to construct precursors for the intramolecular cyclization leading to these heterocycles. nih.gov

A general approach involves the synthesis of a linear precursor containing a hydroxyl group and a carbon-nucleophile stabilized by a cyano or sulfonyl group, separated by an appropriate number of atoms to favor the formation of a five- or six-membered ring. nih.gov For example, this compound can be hydrolyzed to 3-(phenylthio)propan-1-ol. This alcohol can then be used as a starting point.

To synthesize an α-sulfonyl cyclic ether, 3-(phenylthio)propan-1-ol could be O-alkylated with a haloalkylsulfone. The resulting intermediate, possessing a terminal sulfone and an ether linkage, can be induced to cyclize. Deprotonation of the carbon alpha to the sulfonyl group would generate a carbanion, which could then undergo an intramolecular nucleophilic attack, displacing a leaving group to form the cyclic ether.

A similar strategy can be envisioned for α-cyano cyclic ethers. The initial 3-(phenylthio)propan-1-ol could be elaborated into a precursor containing a terminal nitrile group and a suitably placed leaving group. Base-mediated intramolecular cyclization would then yield the desired α-cyano cyclic ether. These proposed pathways leverage established principles of intramolecular reactions of stabilized carbanions. nih.gov

Synthesis of Heterocyclic Compounds

The carbon backbone and reactive functionalities of this compound make it an adept starting material for the synthesis of various heterocyclic compounds, including those containing phosphorus and nitrogen.

Azaphosphaheterocycles, particularly five-membered rings like 1,2-azaphospholidine 2-oxides, are important structures in medicinal and materials chemistry. The synthesis of these rings often relies on the cyclization of linear precursors containing phosphorus and nitrogen. The 3-chloropropyl group provides an ideal three-carbon spacer for the formation of a five-membered ring.

A known synthetic route to a 1,2-azaphospholidine 2-oxide involves the cyclization of N,N'-diphenyl 3-chloropropylphosphondiamide. This highlights the utility of the 3-chloropropyl moiety in forming the heterocyclic backbone. An analogous strategy could be employed starting from this compound. The initial step would involve the conversion of the chloro group to a phosphine-containing functionality. Subsequent reaction with an amine would lead to a phosphonamidate precursor. This intermediate, now containing the necessary P-N bond and the propyl chain, could undergo an intramolecular cyclization, with the phenylthio group potentially being retained as a substituent on the final heterocyclic ring or being eliminated during the synthetic sequence.

The synthesis of seven-membered phosphorus-containing heterocycles like benzoxadiazaphosphepines or five-membered benzoxaphospholes from this compound is not well-documented in the reviewed scientific literature. rsc.orgacs.orgacs.orgnih.govresearchgate.net The construction of these specific ring systems typically involves different synthetic strategies and starting materials, such as the cyclization of ortho-substituted phenylphosphinic acid derivatives or three-component reactions involving arynes and phosphites. acs.orgacs.org

The formation of 1,2,3-triazoles is a prominent example of "click chemistry," most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is an excellent substrate for preparing the necessary azide (B81097) precursor for this reaction.

The synthesis begins with the conversion of the alkyl chloride to an alkyl azide. This is readily accomplished by reacting this compound with sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) acts as a nucleophile, displacing the chloride ion in an Sₙ2 reaction to yield 3-azidopropyl phenyl sulfide.

The resulting 3-azidopropyl phenyl sulfide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The [3+2] cycloaddition reaction between the azide and the alkyne proceeds with high efficiency and regioselectivity, typically yielding the 1,4-disubstituted 1H-1,2,3-triazole product. This two-step sequence provides a straightforward and high-yielding route to triazoles functionalized with a 3-(phenylthio)propyl side chain.

Table 2: Synthesis of 1H-1,2,3-Triazoles from this compound

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Sodium Azide (NaN₃) | 3-Azidopropyl phenyl sulfide | Nucleophilic Substitution (Sₙ2) |

| 2 | 3-Azidopropyl phenyl sulfide, Terminal Alkyne (R-C≡CH) | CuSO₄, Sodium Ascorbate | 1-(3-(Phenylthio)propyl)-4-R-1H-1,2,3-triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure and characteristics of 3-chloropropyl phenyl sulfide (B99878). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 3-chloropropyl phenyl sulfide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.10-7.29 ppm. The protons of the propyl chain show characteristic splitting patterns and chemical shifts. The methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) resonates at a different frequency than the methylene group adjacent to the chlorine atom (Cl-CH₂), and the central methylene group (-CH₂-) shows coupling to both adjacent groups. unifi.it The protons on the carbon next to the sulfur atom often appear as a triplet, as do the protons on the carbon adjacent to the chlorine. unifi.it

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and types of carbon atoms. The spectrum will show distinct signals for the aromatic carbons and the three aliphatic carbons of the propyl chain. The chemical shifts of the propyl chain carbons are influenced by the electronegativity of the attached sulfur and chlorine atoms. For instance, the carbon atom bonded to the chlorine will be deshielded and appear at a higher chemical shift compared to the other propyl carbons. york.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and related structures. Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.10 - 7.29 (m) unifi.it | 126.9 - 139.2 unifi.it |

| S-CH₂- | ~3.0 (t) | Not specified |

| -CH₂- | ~2.0 (m) | Not specified |

| Cl-CH₂- | ~3.6 (t) | Not specified |

m = multiplet, t = triplet

The analysis of these NMR spectra, including the integration of proton signals and the coupling constants between adjacent protons, allows for the unambiguous assignment of the structure of this compound. electronicsandbooks.com

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. rsc.org Key vibrational frequencies include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ region. libretexts.org

C=C stretching (aromatic): Aromatic ring vibrations appear in the 1400-1600 cm⁻¹ range. libretexts.org

C-S stretching: This vibration usually occurs in the fingerprint region, around 600-800 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is also found in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org

Table 2: Key IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 libretexts.org |

| Aliphatic C-H | Stretch | 2850-3000 libretexts.org |

| Aromatic C=C | Stretch | 1400-1600 libretexts.org |

| C-S | Stretch | ~690 |

| C-Cl | Stretch | ~692 rsc.org |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The phenyl group and the sulfur atom act as chromophores. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. utoronto.ca The presence of the sulfur atom can also lead to n → σ* or n → π* transitions. The exact wavelength of maximum absorption (λ_max) is influenced by the substitution on the phenyl ring and the interaction with the sulfide group. researchgate.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (186.70 g/mol ). nih.govscbt.com Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion is observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways involve the cleavage of the propyl chain. Key fragments observed in the mass spectrum may include:

Loss of the chloropropyl group to give a phenylthio radical.

Cleavage of the C-Cl bond.

Fragmentation of the propyl chain.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing significant peaks at m/z values of 186, 110, and 123. nih.gov

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) calculations are employed to model the electronic properties and predict the reactivity of molecules. For compounds similar to this compound, DFT has been used to:

Optimize Molecular Geometry: Calculations can determine the most stable conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data. rsc.org

Analyze Electronic Structure: DFT allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. orientjchem.org

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Evaluate Reactivity Descriptors: DFT calculations can provide insights into the molecule's reactivity through the analysis of parameters like electrostatic potential maps, which indicate regions susceptible to electrophilic or nucleophilic attack. orientjchem.org For example, the sulfur atom is expected to be a nucleophilic center, while the carbon attached to the chlorine is an electrophilic site.

Studies on related organosulfur compounds have shown that DFT calculations can accurately predict reaction enthalpies and provide insights into reaction mechanisms. aps.org While specific DFT studies on this compound were not found in the search results, the application of these methods would undoubtedly provide a deeper understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl sulfide moiety, particularly involving the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. This region represents the molecule's primary site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the alkyl chain, specifically on the antibonding σ* orbital of the carbon-chlorine (C-Cl) bond. This makes the propyl chain, particularly the carbon atom attached to the chlorine, the most likely site for nucleophilic attack.

Computational studies on similar structures, such as thiosemicarbazones containing a 3-chloropropyl group, support this understanding. For instance, in N-(3-chloropropyl)-2-methylenehydrazinecarbothioamide, the HOMO is located on the hydrazinecarbothioamide portion, while the LUMO involves the rest of the molecule, with significant contributions from the chloropropyl chain. nih.gov The calculated HOMO-LUMO energy gap for this related compound was found to be 4.386 eV. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties (Illustrative) Note: The following data is illustrative, based on typical values for similar functionalized organic molecules as specific DFT calculations for this compound are not readily available in the cited literature. The principles discussed remain valid.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| ELUMO | ~ -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| Energy Gap (ΔE) | ~ 5.7 eV | ELUMO - EHOMO; relates to the molecule's stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. semanticscholar.org Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.comsemanticscholar.org Green areas represent neutral potential. nih.gov

For this compound, the MEP map would reveal distinct regions of varying potential:

Negative Potential: The most negative potential is expected to be localized around the sulfur and chlorine atoms due to their high electronegativity and the presence of lone pairs of electrons. These red-colored areas are the primary sites for interaction with electrophiles or positive centers. nih.govmdpi.com

Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms of the phenyl ring and the propyl chain. These blue-colored areas are susceptible to nucleophilic attack.

Neutral/Slightly Negative Potential: The benzene ring's π-electron cloud would create a region of relatively negative potential above and below the plane of the ring, though less intense than that around the heteroatoms.

This charge distribution profile is crucial for understanding intermolecular interactions, including hydrogen bonding and reactions with charged species. semanticscholar.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. nih.govresearchgate.net By computing the energies of reactants, products, intermediates, and transition states, researchers can gain deep insight into the feasibility and pathways of chemical transformations. nrel.gov These calculations can reveal detailed information about bond-breaking and bond-forming processes that are often difficult to observe experimentally. nih.gov

For reactions involving this compound, quantum chemical calculations can be used to investigate several key processes:

Nucleophilic Substitution: The primary reaction pathway for this molecule involves the substitution of the chlorine atom. Calculations can model the attack of a nucleophile on the carbon atom bonded to the chlorine, determining whether the mechanism is SN1 or SN2 and calculating the associated activation energy barrier.

Oxidation at Sulfur: The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. Computational studies can model the interaction with an oxidizing agent, providing insight into the energetics and electronic changes during the reaction.

The use of DFT functionals like B3LYP or M06-2X combined with appropriate basis sets (e.g., 6-311G(d,p) or def2-TZVP) allows for accurate determination of molecular geometries and energies, which are fundamental to understanding reaction mechanisms. nrel.govbhu.ac.inmdpi.com

Computational Modeling of Reaction Pathways and Energy Landscapes

Building upon mechanistic insights, computational modeling can map out entire reaction pathways and visualize the corresponding energy landscapes. researchgate.net An energy landscape is a surface that represents the potential energy of a system as a function of its atomic coordinates. Key features of this landscape include local minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the transition states connecting them.

For this compound, modeling its reaction pathways would involve:

Geometry Optimization: Calculating the lowest-energy structures for all species involved in the reaction. mdpi.com

Transition State Searching: Locating the highest-energy point along the lowest-energy path between a reactant and a product. This structure represents the transition state, and its energy determines the activation energy of the reaction. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to the connected reactant and product, confirming that the located transition state correctly links the intended species. researchgate.net

These computational models can predict reaction kinetics and thermodynamics, providing a quantitative understanding of why certain products are favored over others. For example, modeling the nucleophilic substitution at the chloropropyl chain would allow for the calculation of the activation energy, which is crucial for predicting the reaction rate under different conditions. Such studies are vital for process optimization in synthetic chemistry. bu.edubris.ac.uk

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Routes

The imperative of green chemistry is guiding the evolution of synthetic methodologies toward more environmentally benign and efficient processes. For 3-chloropropyl phenyl sulfide (B99878) and related compounds, future research will prioritize waste reduction, energy efficiency, and the use of renewable resources.

Future synthetic strategies are expected to move away from traditional methods that may use harsh reagents or produce significant waste streams. One promising avenue is the adoption of biocatalysis. Research has already demonstrated that fungal strains like Mortierella isabellina and Helminthosporium species can perform stereoselective sulfoxidation on para-substituted phenyl 3-chloropropyl sulfides. This approach offers high selectivity under mild conditions, representing a significant advancement in green synthesis.

Another key area is the use of alternative and recyclable reaction media. For instance, dual-functional ionic liquids could serve as both the solvent and the catalyst, simplifying reaction setups and enabling easy catalyst recycling. The development of solvent-free reaction conditions, which has been successful for the reduction of sulfoxides to sulfides, further represents a major goal in minimizing the environmental impact of synthesis.

The design of novel catalysts is central to developing efficient and selective syntheses. For transformations involving aryl sulfides, significant progress has been made with heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. An example is the Pt-MoOx/TiO2 catalyst, which has proven effective for the reduction of sulfoxides and even the challenging conversion of sulfones to sulfides under mild conditions.

Future catalyst design may focus on dendrimer-based systems. Dendrimers can act as nanoreactors, encapsulating metal nanoparticles to create highly active and stable catalysts for a variety of organic transformations, including oxidations and cross-coupling reactions. Furthermore, palladium-based catalyst systems, such as those employing Xantphos as a ligand, have been effective in forming C–S bonds and could be adapted for more efficient syntheses of 3-chloropropyl phenyl sulfide derivatives.

Table 1: Emerging Sustainable and Catalytic Synthesis Strategies

| Approach | Key Features | Potential Application for this compound | Anticipated Advantages |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell organisms (e.g., Mortierella isabellina) | Stereoselective oxidation or other functional group transformations | High selectivity, mild reaction conditions, reduced environmental impact |

| Heterogeneous Catalysis | Solid-phase catalysts (e.g., Pt-MoOx/TiO2) | Redox reactions (sulfide/sulfoxide (B87167)/sulfone interconversion) | Catalyst reusability, simplified product purification, potential for solvent-free conditions |

| Ionic Liquid Media | Use of non-volatile, recyclable ionic liquids as solvents/catalysts | Nucleophilic substitution reactions to form the thioether bond | Low volatility, catalyst recycling, potentially enhanced reaction rates |

| Dendrimer-Encapsulated Catalysts | Metal nanoparticles stabilized within a dendrimer structure | Cross-coupling reactions to form aryl sulfide bonds | High catalytic activity, enhanced stability, precise control over the catalytic environment |

Exploration of Novel Reactivity and Transformations

The reactivity of this compound has not been fully explored. Its bifunctional nature—a nucleophilic sulfur atom and an electrophilic chloropropyl chain—opens the door to a wide range of chemical transformations that could lead to novel molecular architectures.

The three-carbon chain separating the phenyl sulfide and the terminal chloride is perfectly suited for intramolecular cyclization reactions. Future research could investigate base- or Lewis acid-mediated cyclization to form a six-membered thiane (B73995) ring fused to the benzene (B151609) ring, yielding derivatives of benzothiopyran. This transformation would provide access to a valuable heterocyclic scaffold present in many biologically active molecules. The conditions for such a reaction would need to be carefully optimized to favor the intramolecular pathway over competing intermolecular reactions.

Beyond simple intramolecular cyclization, this compound could serve as a key component in more complex cyclization and annulation strategies. Drawing inspiration from the chemistry of related compounds, such as bis(2-chloroprop-2-en-1-yl)sulfide which undergoes heterocyclization to form thiophene (B33073) derivatives, one can envision multi-step sequences where the chloropropyl group is first modified and then engaged in a ring-forming cascade. For example, elimination to an alkenyl sulfide followed by a cycloaddition reaction could provide access to complex polycyclic sulfur-containing compounds. The development of such strategies would significantly expand the synthetic utility of this compound.

Integration with Materials Science

The incorporation of sulfur into polymers is known to impart desirable properties, including high refractive indices, thermal stability, and chemical resistance. acs.orgnih.govwikipedia.org this compound is an excellent candidate for integration into materials science, serving as a monomer or a functionalizing agent for advanced materials.

The presence of the reactive chloro group allows it to undergo polymerization. For instance, it could be used in polycondensation reactions to create novel poly(thioether)s. sci-hub.sersc.org These polymers, containing both flexible thioether linkages and rigid phenyl groups, could exhibit unique thermal and mechanical properties. A particularly promising area is the development of materials with high refractive indices for optical applications, such as advanced lenses, antireflective coatings, and components for light-emitting diodes (LEDs). acs.orgeurekalert.org The phenyl sulfide moiety is a key component in materials like poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal and chemical stability. wikipedia.orgbritannica.com By analogy, polymers derived from this compound could lead to a new class of processable, high-performance materials.